Home > Products > Screening Compounds P6808 > Sofosbuvir impurity E
Sofosbuvir impurity E -

Sofosbuvir impurity E

Catalog Number: EVT-1492478
CAS Number:
Molecular Formula: C22H29FN3O9P
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sofosbuvir impurity E is the less active impurity of Sofosbuvir, Sofosbuvir is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrates potent anti-hepatitis C virus (HCV) activity.
Overview

Sofosbuvir impurity E is a byproduct associated with the synthesis of sofosbuvir, a nucleotide analog used in the treatment of hepatitis C virus infections. The presence of impurities in pharmaceutical compounds is a significant concern due to potential impacts on safety, efficacy, and regulatory compliance. This impurity arises during the chemical synthesis processes of sofosbuvir, which has been extensively studied to ensure the quality and safety of the final pharmaceutical product.

Source

Sofosbuvir is synthesized through multiple chemical reactions involving various reagents and solvents. The specific pathways that lead to the formation of impurity E are often linked to the conditions under which sofosbuvir is produced, including temperature, solvent choice, and reaction times. Detailed assessments of these processes are critical for understanding impurity profiles and ensuring compliance with international quality standards.

Classification

Sofosbuvir impurity E can be classified as a potentially mutagenic impurity, which raises concerns regarding its toxicological profile and its impact on human health. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for identifying and quantifying such impurities to ensure that they remain within acceptable limits during drug manufacturing.

Synthesis Analysis

Methods

The synthesis of sofosbuvir typically involves several steps, including:

  1. Formation of Key Intermediates: Starting materials such as cytidine derivatives undergo reactions with various reagents, including benzoic anhydride and phosphoramidites.
  2. Purification Steps: High-performance liquid chromatography (HPLC) is commonly employed to purify the intermediates and final products.
  3. Alternative Synthesis Routes: Recent advancements have introduced alternative methods aimed at improving yield and reducing environmental impact by minimizing solvent use .

Technical Details

The synthesis of sofosbuvir impurity E may occur during specific reaction steps where side reactions or incomplete reactions happen due to suboptimal conditions. For instance, variations in temperature or pH can lead to the formation of unwanted byproducts .

Molecular Structure Analysis

Structure

Data

The characterization of impurities typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate their structures and confirm their identities .

Chemical Reactions Analysis

Reactions

Sofosbuvir impurity E is likely formed through side reactions during the synthesis of sofosbuvir. These may include:

  • Decomposition Reactions: Under certain conditions, intermediates may decompose to form different compounds.
  • Substitution Reactions: Unwanted substitution reactions may occur if reactive intermediates are present in excess.

Technical Details

Understanding these reactions requires careful monitoring of reaction conditions and employing analytical techniques to identify when and how impurities form throughout the synthesis process .

Mechanism of Action

Process

Data

Studies have shown that impurities can influence drug metabolism and efficacy; thus, maintaining low levels of such compounds is crucial for ensuring therapeutic effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemical properties such as stability under different pH conditions, reactivity with other compounds, and potential for mutagenicity are essential factors considered during regulatory assessments. Impurity E must be characterized for these properties to ensure safety in pharmaceutical formulations .

Applications

Scientific Uses

While sofosbuvir impurity E itself does not have therapeutic applications, understanding its formation and characterization is vital for pharmaceutical development. It plays a role in:

  • Quality Control: Ensuring that drug products meet safety standards.
  • Regulatory Compliance: Meeting guidelines set forth by health authorities regarding acceptable levels of impurities.
  • Research: Providing insights into synthetic pathways that can lead to improved manufacturing processes for sofosbuvir.
Chemical Identity and Structural Characterization

Structural Elucidation of Sofosbuvir Impurity E

Molecular Formula and Weight Analysis

Sofosbuvir Impurity E shares the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol) as the parent Sofosbuvir Active Pharmaceutical Ingredient (API). This equivalence arises because Impurity E is a stereochemical or regioisomeric variant of Sofosbuvir rather than a degradation product with altered atomic composition [1] [3] [9]. Computational analyses confirm the formula’s consistency with a monoisotopic mass of 529.45 g/mol, featuring key functional groups including:

  • A fluorinated tetrahydrofuran ring
  • A pyrimidinedione nucleobase
  • A phosphoramidate linker
  • An L-alaninate isopropyl ester moiety [6] [8]

Table 1: Molecular Comparison of Sofosbuvir Impurity E and Sofosbuvir API

PropertySofosbuvir Impurity ESofosbuvir API
Molecular FormulaC₂₂H₂₉FN₃O₉PC₂₂H₂₉FN₃O₉P
Molecular Weight (g/mol)529.45529.45
CAS Registry NumberNot assigned1190307-88-0
Primary FunctionProcess-related impurityHCV NS5B Inhibitor

Stereochemical Configuration and Chiral Centers

The structural complexity of Sofosbuvir Impurity E stems from its five chiral centers, predominantly located within the ribose moiety. The stereochemistry is explicitly denoted as:

  • R configuration at C1' (ribose carbon adjacent to nucleobase)
  • S configuration at C2' (fluorinated carbon)
  • R configuration at C3' (hydroxyl-bearing carbon)
  • R configuration at C4' (methylene carbon) [1] [8]

The phosphorus center in Impurity E exhibits tetrahedral geometry but lacks defined stereochemistry (R/S* notation absent in SMILES strings), indicating it may exist as a racemic mixture at this site [4] [8]. This contrasts with Sofosbuvir’s defined (S)-phosphoramidate configuration. The L-alaninate side chain retains its (S)-configuration, confirmed by the @@ notation in SMILES descriptors [1] [6].

Comparative Analysis with Sofosbuvir API

While sharing identical atomic connectivity, Sofosbuvir Impurity E differs from the API in its spatial arrangement at specific chiral centers or esterification pattern. Key distinctions include:

  • Stereochemical Inversion: Potential epimerization at C2' (fluoro-bearing carbon) or C3' (hydroxyl-bearing carbon) alters the molecule’s three-dimensional pharmacophore [9].
  • Esterification Defect: Incomplete esterification of the L-alaninate carboxylic acid group (–COOH instead of –COOiPr) could generate an isosteric but functionally distinct analogue [6].
  • Phosphorus Chirality: Non-selective phosphorylation during synthesis may yield diastereomeric phosphoramidates not present in the API [9].

Table 2: Structural Differentiation of Sofosbuvir Impurity E from Sofosbuvir API

Structural FeatureSofosbuvir Impurity ESofosbuvir API
Ribose StereochemistryPotential inversion at C2' or C3'(2'R,3'R,4'S,5'R) configuration
Phosphoramidate StereochemistryUndefined or racemicDefined (S)-configuration
L-Alaninate EsterificationMay lack isopropyl esterFully esterified (isopropyl group present)

Nomenclature and Synonyms

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for Sofosbuvir Impurity E is:

Isopropyl ((((2R,3S,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate [8]

This name adheres to IUPAC guidelines through:

  • Parent Nucleus Identification: The tetrahydrofuran ring (positions 2R,3S,4S,5R) serves as the core structure.
  • Substituent Hierarchy: The phosphoryl-L-alaninate group is prioritized as the principal functional moiety.
  • Stereochemical Descriptors: Absolute configurations (R/S) are specified at chiral carbons in the ribose and alaninate units.
  • Functional Group Ordering: Key groups include phosphoramidate (phosphoryl), carboxylate (alaninate), and uracil (dioxo-dihydropyrimidinyl) [5] [8].

The name structurally diverges from Sofosbuvir API (isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) solely through stereochemical designators at positions C3 and C4 of the tetrahydrofuran ring [9].

Common Synonyms in Pharmaceutical Literature

Sofosbuvir Impurity E is predominantly referenced by its descriptive impurity designation in regulatory and synthetic contexts. Established synonyms include:

  • Sofosbuvir Impurity E (pharmacopeial standard terminology) [1] [3]
  • PSI-7977 Impurity E (developmental code reference)
  • GS-7977 Impurity E (alternative developmental code)

Notably, it lacks universally accepted trivial names or CAS registry assignments, distinguishing it from the parent API. Commercial suppliers utilize catalog-specific identifiers:

  • HY-I0727 (MedChemExpress) [1]
  • CS-7848 (ChemScene) [4]
  • F987677 (Fluorochem) [8]

The absence of diverse synonyms underscores its status as a process-specific stereoisomeric impurity rather than a distinct therapeutic entity [6] [7].

Table 3: Comprehensive Compound Identifiers for Sofosbuvir Impurity E

Identifier TypeDesignation
Systematic IUPAC NameIsopropyl ((((2R,3S,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
Molecular FormulaC₂₂H₂₉FN₃O₉P
Molecular Weight529.45 g/mol
Common SynonymsSofosbuvir Impurity E; PSI-7977 Impurity E; GS-7977 Impurity E
Supplier Catalog NumbersHY-I0727 (MedChemExpress); CS-7848 (ChemScene); F987677 (Fluorochem)
Stereochemical FeaturesFive chiral centers (ribose: 2R,3S,4S,5R; alaninate: S-configuration); Undefined P-stereochemistry

Properties

Product Name

Sofosbuvir impurity E

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20+,22-,36-/m0/s1

InChI Key

TTZHDVOVKQGIBA-VZZHANGQSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.